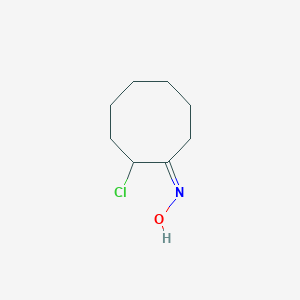![molecular formula C21H24N2O4S B227774 isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate](/img/structure/B227774.png)
isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate, also known as IMET, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
Isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate exerts its therapeutic effects by modulating various signaling pathways in the body. Studies have shown that isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate has been shown to activate the AMPK pathway, which regulates cellular energy metabolism. The modulation of these pathways by isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate results in the reduction of inflammation and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate has been shown to have various biochemical and physiological effects in the body. Studies have shown that isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate has been shown to inhibit the expression of COX-2, an enzyme that plays a key role in inflammation. In terms of physiological effects, isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
Isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate has several advantages for lab experiments, including its ability to modulate various signaling pathways and its potential therapeutic applications in various diseases. However, there are also some limitations to using isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate in lab experiments. For example, the synthesis of isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate is a complex process that requires expertise in organic chemistry. Additionally, the effects of isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate on different cell types and in different animal models may vary, which can make it difficult to draw definitive conclusions about its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurological disorders. Additionally, more research is needed to understand the mechanism of action of isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate and how it modulates various signaling pathways in the body. Finally, future studies should aim to optimize the synthesis of isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate and develop more efficient methods for its production.
Conclusion:
In conclusion, isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate is a chemical compound that has potential therapeutic applications in various diseases. Its ability to modulate various signaling pathways in the body makes it an attractive target for drug development. However, further research is needed to fully understand its mechanism of action and optimize its synthesis. With continued research, isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate may one day become a valuable therapeutic agent for the treatment of various diseases.
Synthesemethoden
Isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate can be synthesized using a multi-step process that involves the reaction of 2-mercaptoethylamine with 2-methoxyphenol to form 2-{[2-(2-methoxyphenoxy)ethyl]thio}ethanamine. This intermediate is then reacted with 1H-benzimidazole-1-acetic acid to form isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate. The synthesis of isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate has been shown to inhibit the growth of cancer cells in vitro and in vivo. These findings suggest that isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate has potential as a therapeutic agent for the treatment of various diseases.
Eigenschaften
Produktname |
isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate |
|---|---|
Molekularformel |
C21H24N2O4S |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
propan-2-yl 2-[2-[2-(2-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate |
InChI |
InChI=1S/C21H24N2O4S/c1-15(2)27-20(24)14-23-17-9-5-4-8-16(17)22-21(23)28-13-12-26-19-11-7-6-10-18(19)25-3/h4-11,15H,12-14H2,1-3H3 |
InChI-Schlüssel |
NWCYDTKGDFMLQQ-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3OC |
Kanonische SMILES |
CC(C)OC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



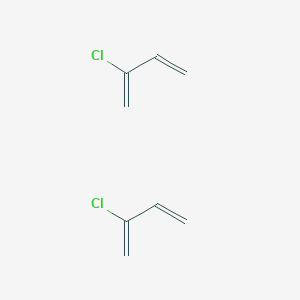
![3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B227696.png)
![(3S,9R,10R,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carbaldehyde](/img/structure/B227714.png)
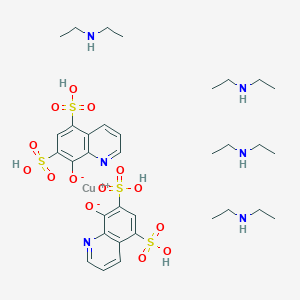
![Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid](/img/structure/B227718.png)
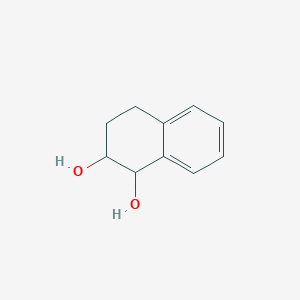
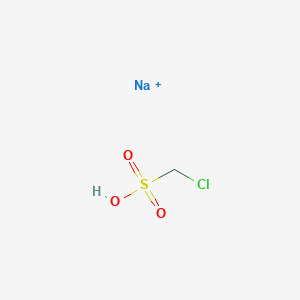
![N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide](/img/structure/B227751.png)
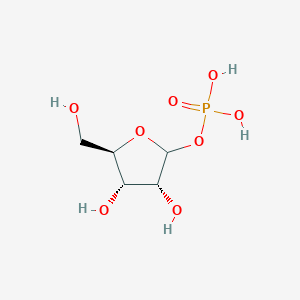
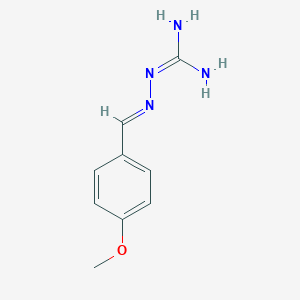
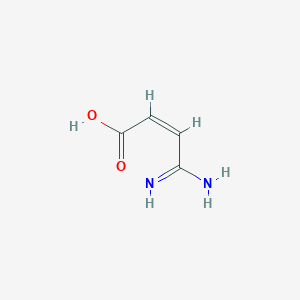
![[3-Benzoyloxy-2-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-4-yl] benzoate](/img/structure/B227791.png)

